molecular formula C20H11NO2S B12604174 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione CAS No. 918158-28-8

2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione

Cat. No.: B12604174
CAS No.: 918158-28-8
M. Wt: 329.4 g/mol
InChI Key: OAVCSCGLPHRXMD-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and an oxidant. The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts. For instance, samarium triflate has been used as a reusable acid catalyst in aqueous medium, providing a more sustainable approach to the synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity. This compound can also interfere with DNA replication and protein synthesis, making it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    2-Phenylbenzothiazole: Used in the synthesis of fluorescent dyes.

    2-Methylbenzothiazole: Investigated for its anti-inflammatory activities.

Uniqueness

What sets 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione apart is its unique structure, which combines the benzothiazole ring with a phenalene moiety. This structural combination enhances its biological activity and broadens its range of applications compared to other benzothiazole derivatives .

Properties

CAS No.

918158-28-8

Molecular Formula

C20H11NO2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C20H11NO2S/c22-18-12-7-3-5-11-6-4-8-13(16(11)12)19(23)17(18)20-21-14-9-1-2-10-15(14)24-20/h1-10,17H

InChI Key

OAVCSCGLPHRXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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